An In-Depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2)
An In-Depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring and are a significant scaffold in medicinal chemistry. This core structure is found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The title compound, featuring a reactive chloroacetamide group, serves as a key intermediate for the synthesis of various derivatives and has demonstrated notable biological potential, particularly in the realms of anticancer and antimicrobial research. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.
Chemical Properties and Structure
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a chloroacetyl-substituted benzothiazole derivative. The planar benzothiazole ring system is a critical feature for its biological activity.
| Property | Value |
| CAS Number | 3028-02-2 |
| Molecular Formula | C₉H₇ClN₂OS |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide |
| Synonyms | 2-(Chloroacetylamino)benzothiazole, N-Benzothiazol-2-yl-2-chloro-acetamide |
| Appearance | White to pinkish crystalline powder |
| Melting Point | 136–165 °C (Varies with purity and synthetic method)[1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl |
| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The primary and most common method for synthesizing N-1,3-benzothiazol-2-yl-2-chloroacetamide is through the chloroacetylation of 2-aminobenzothiazole. This reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General workflow for the synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide.
Experimental Protocol: Synthesis
A standard laboratory procedure for the synthesis is as follows:
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Dissolution : Dissolve 2-amino-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.
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Addition of Base : Add a base, typically sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (3 equivalents), to the mixture.
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Cooling : Cool the stirred mixture to a low temperature, typically around 5 °C, using an ice bath.
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Addition of Chloroacetyl Chloride : After stirring for approximately 30 minutes, slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
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Reaction : Allow the reaction to proceed for several hours under reflux conditions or at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up : Once the reaction is complete, pour the mixture into ice-cold water.
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Purification : The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.
This compound's reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications, such as amination reactions with hydrazine hydrate to produce derivatives like N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide.
Biological Activities and Potential Applications
N-1,3-benzothiazol-2-yl-2-chloroacetamide and its derivatives have been investigated for several biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties. Studies have shown that N-1,3-benzothiazol-2-yl-2-chloroacetamide exhibits activity against various bacterial strains.[3][4] While specific MIC values for the parent compound are not widely reported in the cited literature, derivatives have shown potent activity. For instance, certain benzothiazole amides have displayed MIC values ranging from 3.91 to 125 µg/mL against strains like E. coli and S. aureus.[5]
Hypothesized Mechanism of Antibacterial Action: The antibacterial action of benzothiazole derivatives is thought to be multifaceted.[6][7] Potential mechanisms include:
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Enzyme Inhibition : Inhibition of crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), and dihydropteroate synthase, which are essential for DNA replication and folic acid synthesis.[6][7]
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Cell Wall/Membrane Disruption : Interference with cell wall synthesis or perturbation of the bacterial cell membrane, leading to cell lysis.[5]
Caption: Potential antibacterial mechanisms of benzothiazole derivatives.
Anticancer Activity
The benzothiazole scaffold is a key feature in several compounds with potent anticancer activity. N-1,3-benzothiazol-2-yl-2-chloroacetamide and its derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1).[8][9] While specific IC₅₀ values for the parent compound are sparse, a study on its N-methyl piperazine derivative showed an IC₅₀ value of 51.97 µg/mL against MCF-7 cells.[9]
Hypothesized Mechanism of Anticancer Action: The anticancer effects of benzothiazole derivatives are believed to stem from multiple mechanisms:[10][11][12]
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells is a primary mechanism. This can be initiated by increasing reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic genes.[11][13]
-
Enzyme and Receptor Inhibition : Benzothiazoles can inhibit key proteins involved in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[11][12]
-
Signaling Pathway Modulation : They can interfere with critical signaling pathways like PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, which regulate cell growth, proliferation, and survival.[11]
Caption: Potential anticancer mechanisms of benzothiazole derivatives.
Standardized Experimental Protocols
Protocol for Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterium.[14][15][16]
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Preparation of Compound : Prepare a stock solution of N-1,3-benzothiazol-2-yl-2-chloroacetamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Preparation of Inoculum : Grow the test bacterial strain overnight on an agar plate. Suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Interpretation : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of cell viability in response to the compound.[17][18][19][20][21]
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Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of N-1,3-benzothiazol-2-yl-2-chloroacetamide (typically dissolved in DMSO and then diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a versatile chemical entity with a foundation in the medicinally significant benzothiazole scaffold. Its demonstrated biological activities, particularly against cancer cell lines and pathogenic bacteria, highlight its potential as a lead compound in drug discovery. The reactive chloroacetamide moiety provides a convenient handle for the synthesis of diverse chemical libraries, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action, conducting in-depth quantitative analysis of its biological effects, and exploring its efficacy in in vivo models to further validate its therapeutic potential.
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